molecular formula C14H17F2NO B6239614 N-(2,2-difluorocycloheptyl)benzamide CAS No. 2377032-12-5

N-(2,2-difluorocycloheptyl)benzamide

Cat. No.: B6239614
CAS No.: 2377032-12-5
M. Wt: 253.3
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Description

N-(2,2-difluorocycloheptyl)benzamide is a small-molecule inhibitor with the molecular formula C14H17F2NO and a molecular weight of 253.3

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 2,2-difluorocycloheptanone with benzamide under specific conditions. The reaction typically involves the use of a strong base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of N-(2,2-difluorocycloheptyl)benzamide may involve large-scale reactions using continuous flow reactors or batch reactors. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-difluorocycloheptyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzamides or cycloheptanes.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been investigated for its role in modulating biological pathways.

  • Medicine: It has shown anti-tumor properties and is being explored as a potential therapeutic agent for cancer treatment.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through the inhibition of specific molecular targets involved in cancer cell proliferation. It interacts with key enzymes and signaling pathways, leading to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

N-(2,2-difluorocycloheptyl)benzamide is unique due to its difluorocycloheptyl group, which enhances its biological activity compared to similar compounds. Some similar compounds include:

  • N-(2-fluorocycloheptyl)benzamide

  • N-(2,2-dichlorocycloheptyl)benzamide

  • N-(2,2-dibromocycloheptyl)benzamide

These compounds differ in their halogen substituents, which can affect their reactivity and biological activity.

Properties

CAS No.

2377032-12-5

Molecular Formula

C14H17F2NO

Molecular Weight

253.3

Purity

95

Origin of Product

United States

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